molecular formula C19H19FN2O3S B2628182 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851806-85-4

1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2628182
CAS No.: 851806-85-4
M. Wt: 374.43
InChI Key: OGZOGRXSKLFFIL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 3,5-dimethoxybenzoyl group at position 1 and a 2-fluorophenylmethylsulfanyl substituent at position 2. The 4,5-dihydroimidazole core introduces partial saturation, distinguishing it from fully aromatic imidazole systems. The 3,5-dimethoxybenzoyl group provides electron-donating effects, while the fluorinated sulfanyl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-9-14(10-16(11-15)25-2)18(23)22-8-7-21-19(22)26-12-13-5-3-4-6-17(13)20/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOGRXSKLFFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3,5-dimethoxybenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic effects due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.

Key Areas of Research :

  • Antitumor Activity : Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound may enhance these effects through targeted interactions with cellular pathways.
  • Anti-inflammatory Properties : Research has shown that imidazole derivatives can inhibit inflammatory pathways by modulating enzyme activity. This compound's potential to reduce inflammation makes it a candidate for treating conditions like arthritis.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its structural features allow it to bind effectively to active sites on enzymes, potentially leading to the development of new therapeutic agents.

Imidazole derivatives are known for their diverse biological activities. The specific compound has been studied for:

  • Antimicrobial Activity : Preliminary studies suggest that modifications in the imidazole structure can enhance antimicrobial potency against various bacterial strains.
  • Neuroprotective Effects : Some imidazole derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a preclinical study involving human cancer cell lines, the compound demonstrated significant cytotoxicity, leading to cell death through apoptosis. The study highlighted the importance of the 3,5-dimethoxybenzoyl group in enhancing the drug's efficacy.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of the compound revealed that it inhibits the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound could be used to treat inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups

The 3,5-dimethoxybenzoyl group at position 1 is a key structural feature. In 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole (), the acyl group is replaced with a 3,5-dimethylphenyl substituent. This substitution reduces electron-donating capacity (methyl vs. Similarly, 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () retains the 3,5-dimethoxyphenyl group but lacks the sulfanyl linkage, instead having a direct phenyl substitution.

Compound Position 1 Substituent Position 2 Substituent Core Structure Notable Properties
Target Compound 3,5-Dimethoxybenzoyl 2-Fluorophenylmethylsulfanyl 4,5-Dihydroimidazole High lipophilicity, fluorinated
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole 3,5-Dimethylphenyl 4-Fluorophenyl (direct) Imidazole Rigid aromatic system
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl Phenyl (direct) Imidazole Metal-sensing potential

Substituent Variations at the Sulfanyl Position

The sulfanyl group at position 2 in the target compound is substituted with a 2-fluorophenylmethyl group. In 3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (), the fluorophenyl group is replaced with a pyridinylmethyl moiety. This introduces a polar heteroaromatic system, likely enhancing water solubility but reducing lipophilicity compared to the fluorophenyl analogue . Another analogue, 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl-4,5-dihydroimidazole (), features a dichlorophenyl group and a sulfonyl substituent at position 1, which may confer stronger electrophilic character and altered bioactivity .

Core Ring Modifications: Dihydroimidazole vs. Imidazole

The 4,5-dihydroimidazole core in the target compound reduces aromaticity, increasing conformational flexibility compared to fully unsaturated imidazoles. For example, 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole () has a planar imidazole ring with dihedral angles of 77.61° and 26.93° between substituents, favoring π-π stacking interactions.

Biological Activity

The compound 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18FN2O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_2\text{O}_3\text{S}

This structure features a dimethoxybenzoyl moiety and a fluorophenyl sulfanyl group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a variety of biological activities, including:

  • Antitumor Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Antiviral Properties : Preliminary findings suggest activity against certain viruses.
  • Antimicrobial Effects : The compound may also possess antibacterial properties.

Antitumor Activity

In vitro studies have demonstrated that the compound effectively inhibits cancer cell growth. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)6.75 ± 0.19
HCC827 (Lung Cancer)6.26 ± 0.33
NCI-H358 (Lung Cancer)9.31 ± 0.78

These results indicate a significant cytotoxic effect, particularly on lung cancer cell lines, suggesting that the compound may be a candidate for further development as an anticancer agent .

The proposed mechanism of action involves the binding of the compound to DNA and subsequent inhibition of DNA-dependent enzymes. This interaction disrupts cellular processes essential for cancer cell survival and proliferation .

Antiviral Activity

Research into the antiviral properties of imidazole derivatives has revealed that compounds with similar structures can inhibit viral replication. For instance, related compounds have shown effectiveness against respiratory syncytial virus at concentrations significantly lower than their cytotoxic levels . Although specific data for our compound is limited, its structural similarities suggest potential antiviral activity.

Antimicrobial Effects

The antimicrobial activity of imidazole derivatives has been well-documented. Compounds featuring thio and benzyl groups have demonstrated selective inhibition against various pathogens . While specific studies on this compound's antimicrobial effects are lacking, its structural components suggest it may exhibit similar properties.

Case Studies

  • Study on Lung Cancer Cells : A recent study evaluated the cytotoxic effects of the compound on A549 and HCC827 cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting strong antitumor potential .
  • Antiviral Screening : Although direct studies on this compound's antiviral activity are still needed, related imidazole compounds have shown promise against viral infections, indicating a potential area for future research .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(3,5-dimethoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

  • Methodological Answer : The synthesis typically involves sequential substitution of the imidazole core. For example, the 3,5-dimethoxybenzoyl group is introduced via acylation under reflux conditions (e.g., using dichloromethane and triethylamine), followed by thioether formation with (2-fluorophenyl)methyl mercaptan. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates . Substituent compatibility must be verified, as electron-withdrawing groups (e.g., fluorophenyl) may require adjusted reaction times.

Q. How is the molecular geometry of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in methanol/water). SCXRD data (e.g., monoclinic system, space group P2₁/n, with unit cell parameters a = 8.568 Å, b = 10.607 Å, c = 23.690 Å, β = 93.899°) confirm bond lengths, angles, and dihedral deviations, which are cross-validated against DFT-optimized structures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm), fluorophenyl aromatic protons (δ ~7.1–7.4 ppm), and imidazole backbone signals.
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thioether (C–S, ~680 cm⁻¹) stretches.
  • HRMS : Validate molecular mass (e.g., m/z calculated for C₂₀H₁₈FNO₃S: 371.1092) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction yields in imidazole derivatives?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution but may hinder nucleophilic thiol addition. For example, in -(4-fluorophenyl) derivatives showed lower yields (~60%) compared to methoxy-substituted analogs (~75%) due to fluorine’s inductive effects. Steric hindrance from the 3,5-dimethoxybenzoyl group may necessitate longer reaction times or elevated temperatures .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like cytochrome P450 enzymes, guided by X-ray crystallographic data from analogous imidazole-protein complexes .

Q. How can conflicting spectral data from analogous compounds be resolved?

  • Methodological Answer : Contradictions in NMR shifts (e.g., imidazole protons in vs. ) arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize specific tautomers. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can distinguish between cis and trans conformers in the dihydroimidazole ring .

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity. Process parameters (e.g., solvent polarity, temperature gradients) are optimized via Design of Experiments (DoE) models. For instance, reports a 20% yield increase using ethanol/water (3:1) at 60°C versus pure ethanol .

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